octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride
Overview
Description
Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride: is a chemical compound with the molecular formula C10H22Cl2N2 and a molecular weight of 241.20 g/mol . It is a derivative of quinolizidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride typically involves the reduction of quinolizidine derivatives followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . The final product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure and temperature to ensure complete reduction of the starting material .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C or PtO2.
Substitution: Halides (e.g., HCl, HBr), alkoxides, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized quinolizidine derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted quinolizidine compounds.
Scientific Research Applications
Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride, used in similar applications.
Piperidine: Another bicyclic amine with similar chemical properties and applications.
Morpholine: A heterocyclic amine with comparable reactivity and uses in organic synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its ability to undergo various chemical reactions and interact with a wide range of molecular targets makes it a valuable compound in scientific research .
Biological Activity
Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is derived from the quinolizidine family of compounds. Its molecular structure includes a bicyclic framework that contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability.
Antiviral Activity
Recent studies have explored the antiviral potential of octahydro-1H-quinolizin derivatives against various viruses, including influenza and H5N1.
Inhibitory Effects on Influenza Virus
A pharmacological investigation evaluated several derivatives for their ability to suppress the replication of influenza viruses. Notably, one derivative demonstrated a 25% inhibition of hemagglutinating activity for the H1N1 strain at a concentration of 1 mg/100 μL .
Compound | Virus Strain | Inhibition (%) |
---|---|---|
Derivative A | H1N1 | 25% |
Derivative B | H3N2 | Not specified |
This suggests that modifications to the quinolizidine structure can enhance antiviral efficacy, warranting further exploration into structure-activity relationships.
Antibacterial Activity
The compound's antibacterial properties have been assessed against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL, outperforming standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (MIC: 0.125–0.5 µg/mL) |
---|---|---|
Staphylococcus aureus | 4 | Lower than ciprofloxacin |
Enterococcus faecalis | 8 | Comparable to ciprofloxacin |
Escherichia coli | 16 | Higher than ciprofloxacin |
These findings highlight the potential of octahydro-1H-quinolizin derivatives as novel antibacterial agents.
Anticancer Activity
The anticancer effects of octahydro-1H-quinolizin compounds have also been investigated. In vitro studies evaluated several derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated IC50 values ranging from 0.69 mM to 22 mM, demonstrating promising cytotoxic effects .
Case Study: MCF-7 Cell Line
A specific case study focused on the effects of octahydro-1H-quinolizin derivatives on MCF-7 cells revealed:
Compound | IC50 (mM) |
---|---|
Derivative C | 4.12 |
Derivative D | 22.7 |
These results suggest that some derivatives are significantly more effective than others, indicating the importance of structural modifications in enhancing anticancer activity.
The mechanisms underlying the biological activities of octahydro-1H-quinolizin derivatives are thought to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. The generation of ROS may lead to oxidative stress in cancer cells, contributing to their cytotoxicity .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPAMUCAFGMKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.